molecular formula C12H14N2O B14360278 2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole CAS No. 95499-71-1

2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B14360278
CAS No.: 95499-71-1
M. Wt: 202.25 g/mol
InChI Key: KTEOUPIYPQKZJI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole is an organic compound that features a benzofuran ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its interactions with various biological targets.

    Pharmacology: It is investigated for its potential effects on histamine and dopamine receptors, making it a candidate for treating conditions like inflammation, asthma, and neurotoxicity(2).

    Biology: The compound’s effects on cellular pathways and its potential as a neuroprotective agent are of interest(2).

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:

    Histamine Receptors: The compound acts as an antagonist at histamine H3 and H4 receptors, which are involved in inflammatory and allergic responses(1).

    Dopamine Receptors: It also interacts with dopamine D2 and D3 receptors, which are involved in neurotoxicity and reward pathways(2).

Comparison with Similar Compounds

Similar Compounds

    1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine: This compound shares the benzofuran ring and has similar pharmacological properties(1).

    LINS01 Series: These compounds are designed as histaminergic receptor ligands and have similar structures and functions(2).

Uniqueness

2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of benzofuran and imidazole rings, which confer distinct chemical and biological properties. Its dual action on histamine and dopamine receptors makes it a versatile compound for various therapeutic applications.

Properties

CAS No.

95499-71-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C12H14N2O/c1-14-7-6-13-12(14)11-8-9-4-2-3-5-10(9)15-11/h2-5,11H,6-8H2,1H3

InChI Key

KTEOUPIYPQKZJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2CC3=CC=CC=C3O2

Origin of Product

United States

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